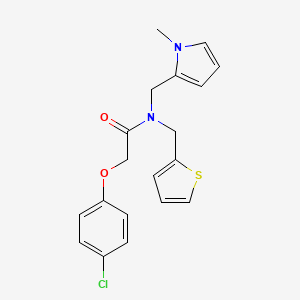

2-(4-chlorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

説明

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-21-10-2-4-16(21)12-22(13-18-5-3-11-25-18)19(23)14-24-17-8-6-15(20)7-9-17/h2-11H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRSOVBHACPNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-chlorophenoxy)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide , with the CAS number 1251689-17-4 , is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : CHClNOS

- Molecular Weight : 374.9 g/mol

- CAS Number : 1251689-17-4

Structure

The compound features a complex structure that includes a chlorophenoxy group, a pyrrole moiety, and a thiophenyl methyl group. This structural diversity may contribute to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal activities, with some demonstrating lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics like ampicillin .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Notably, compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells by activating mitochondrial pathways and altering cell membrane integrity .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : Some studies suggest that it may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

- Anticancer Activity : A study on related pyrrole derivatives indicated that they could induce significant apoptosis in HT-29 colon cancer cells, with IC50 values in the micromolar range, suggesting potential for therapeutic applications .

- Antimicrobial Efficacy : Another research effort demonstrated that a derivative exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 5 µg/mL |

| Compound B | Anticancer | HT-29 | 10 µM |

| Compound C | Antifungal | Candida albicans | 3 µg/mL |

| Compound D | Antimicrobial | Staphylococcus aureus | 1 µg/mL |

類似化合物との比較

Structural Analogues and Functional Group Variations

Substituent Effects on Phenoxy Groups

- 4-chlorophenoxy. Impact: The methyl group enhances lipophilicity slightly compared to chlorine, which is more electronegative.

Heterocyclic Side Chain Modifications

- N-((1-Methyl-1H-pyrrol-2-yl)methyl)-4-phenyl-N-(thiophen-2-ylmethyl)butanamide (CAS: 1251634-37-3) Key Difference: Butanamide backbone vs. acetamide. Molecular weight: 352.5 g/mol .

- 2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide (CAS: 899729-93-2) Key Difference: Spirocyclic dioxane substituent. Impact: Introduces steric bulk and oxygen atoms, likely improving solubility. Molecular weight: 339.8 g/mol .

Pharmacologically Active Derivatives

- ATF4 Inhibitors (Vibrant Pharma)

- Examples :

2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide

2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide Key Features: Dual chlorophenoxy groups and complex N-substituents. These are designed for targeted enzyme inhibition, highlighting the role of chlorophenoxy in enhancing bioactivity .

Physicochemical Properties

- Lipophilicity : Chlorine substituents increase logP compared to methyl or hydrogen, affecting membrane permeability.

- Thermal Stability : Melting points for acetamide derivatives vary widely; e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide forms stable crystals via intermolecular H-bonding .

Q & A

Advanced Research Question

- Solubility : The compound is lipophilic due to the 4-chlorophenoxy and heterocyclic substituents. Use polar aprotic solvents (DMSO, DMF) for dissolution, and assess logP values via HPLC to predict partitioning behavior .

- Stability : Protect from light and moisture to prevent hydrolysis of the acetamide bond. Store at –20°C under inert gas (argon) .

- Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) and monitor via HPLC for byproducts like 4-chlorophenol .

How can researchers investigate the compound’s potential bioactivity?

Advanced Research Question

- In Silico Screening : Use molecular docking to predict interactions with targets like herbicide-binding proteins (e.g., acetolactate synthase) based on structural analogs (e.g., alachlor) .

- In Vitro Assays : Test herbicidal or antimicrobial activity via enzyme inhibition assays (e.g., ALS inhibition) or microbial growth curves .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing thiophene with pyridine) to assess impact on potency .

What analytical challenges arise in quantifying trace impurities in synthesized batches?

Advanced Research Question

- HPLC Method Development : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve unreacted starting materials (e.g., 4-chlorophenol) .

- Detection Limits : Employ UV-Vis at 254 nm for aromatic impurities and validate sensitivity (<0.1% w/w) via spiking experiments .

- Contradiction Note : While TLC is rapid, it lacks resolution for structurally similar byproducts; prioritize HPLC-MS for unambiguous identification .

What safety protocols are essential for handling this compound in the laboratory?

Basic Research Question

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Emergency Measures : In case of inhalation, move to fresh air and consult a physician; rinse skin with water for 15 minutes .

Documentation : Maintain SDS sheets referencing CAS 57752-76-8 analogs for hazard guidance .

How can researchers optimize reaction yields in large-scale syntheses?

Advanced Research Question

- Catalyst Screening : Compare TBTU with HATU or EDCI for coupling efficiency in DCM vs. THF .

- Temperature Control : Use jacketed reactors to maintain exothermic reactions at 0–5°C during reagent addition .

- Scale-Up Challenges : Address mixing inefficiencies via segmented flow reactors to enhance mass transfer .

Data-Driven Approach : Design-of-experiments (DoE) to optimize molar ratios and solvent volumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。